molecular formula C9H11NO2 B13259383 1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid

1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13259383
M. Wt: 165.19 g/mol
InChI Key: LIFVNWPYPORCRJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11NO2 This compound features a pyrrole ring substituted with a cyclopropyl group at the 1-position and a methyl group at the 3-position, along with a carboxylic acid functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 3-methyl-2-pyrrolecarboxylic acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires an inert atmosphere and moderate heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 1-Cyclopropyl-2-methyl-1H-pyrrole-3-carboxylic acid
  • 1-Methylpyrrole-2-carboxylic acid
  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate

Comparison: 1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of its cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-cyclopropyl-3-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-6-4-5-10(7-2-3-7)8(6)9(11)12/h4-5,7H,2-3H2,1H3,(H,11,12)

InChI Key

LIFVNWPYPORCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1)C2CC2)C(=O)O

Origin of Product

United States

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